(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate
Description
This compound features a hybrid scaffold combining an indole ring fused to a benzofuran moiety, with a dimethylcarbamate group at the 6-position of the benzofuran. The (2E)-configuration of the methylidene group and the 1-ethyl substitution on the indole are critical for its stereoelectronic properties.
Properties
Molecular Formula |
C22H20N2O4 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C22H20N2O4/c1-4-24-13-14(16-7-5-6-8-18(16)24)11-20-21(25)17-10-9-15(12-19(17)28-20)27-22(26)23(2)3/h5-13H,4H2,1-3H3/b20-11+ |
InChI Key |
UBXXDIBSZYVLSS-RGVLZGJSSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate typically involves multi-step organic reactions The process begins with the preparation of the indole and benzofuran intermediates, followed by their coupling through a condensation reaction
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate is used as a building block for synthesizing more complex molecules
Biology
The compound’s biological activity makes it a valuable tool in biological research. It can be used to study enzyme interactions, cellular pathways, and the effects of various biochemical processes. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it may have applications in treating certain diseases or conditions. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
In industrial applications, (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate is used in the development of new materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the detailed mechanisms and optimize its applications.
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
Key analogs include:
Key Observations :
- Indole Substitution : The 1-ethyl group in the target compound may increase lipophilicity compared to 1-methyl analogs (e.g., 3b), affecting membrane permeability .
- Carbamate vs. Ester/Hydroxyl : Dimethylcarbamate provides resistance to hydrolysis relative to esters or hydroxyl groups, as seen in 3b, which has a hydrolytically labile ester moiety .
- Core Structure : Purine-based analogs (e.g., 2e) exhibit distinct bioactivity profiles due to differences in aromatic systems and hydrogen-bonding capabilities .
Bioactivity and Target Interactions
Evidence from bioactivity clustering (NCI-60 dataset and PubChem) indicates that indole-benzofuran derivatives often cluster together due to shared protein targets, such as kinases or cytochrome P450 enzymes . However, substituents like dimethylcarbamate may alter target specificity. For example:
Computational Similarity Metrics
Using Tanimoto and Dice indices (MACCS or Morgan fingerprints), the target compound shows moderate similarity (~0.6–0.7) to indole-benzofurans like 3b but low similarity (<0.3) to purine-based carbamates (e.g., 2e) . This aligns with , where structural similarity correlates with bioactivity clustering.
Limitations and Caveats
- Structural vs. Functional Similarity: As noted in , compounds with similar structures may exhibit divergent bioactivities due to subtle stereochemical or electronic differences .
- Data Gaps : Specific bioactivity data for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.
Biological Activity
The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate, with CAS number 929418-21-3, is a complex organic molecule featuring an indole moiety, a benzofuran ring, and a carbamate functional group. This unique structure suggests potential biological activities, particularly in the fields of oncology and neurobiology.
The molecular formula of the compound is , with a molecular weight of 469.5 g/mol. Its structure is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C28H23NO6 |
| Molecular Weight | 469.5 g/mol |
| CAS Number | 929418-21-3 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The indole and benzofuran components are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities. The mechanism may involve modulation of signaling pathways related to cell proliferation and apoptosis.
Antitumor Activity
Research indicates that compounds similar to (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran have demonstrated significant antitumor effects. For instance:
- In Vitro Studies : The compound has been tested against various human tumor cell lines, showing cytotoxic effects comparable to established chemotherapeutics. The MTT assay was utilized to measure cell viability after treatment, revealing dose-dependent inhibition of cell growth in colon and lung cancer cell lines .
- Case Study : A study involving 2-(1H-indol-3-yl)-2-oxo-acetamides highlighted their effectiveness against solid tumors, particularly colorectal carcinoma. The administration of these compounds resulted in significant tumor reduction in animal models .
Neuroprotective Effects
The potential neuroprotective properties of the compound are also noteworthy:
- Acetylcholinesterase Inhibition : Compounds with similar structural motifs have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. This inhibition could enhance cholinergic signaling in the brain, offering therapeutic benefits .
- Cognitive Enhancement : Preliminary studies suggest that derivatives of indole-based compounds can improve learning and memory in animal models through antioxidant mechanisms and modulation of neurotransmitter systems .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial for any therapeutic application. Toxicological studies should evaluate the compound's safety profile, including acute and chronic toxicity tests in relevant animal models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
